molecular formula C8H10O4 B14322073 3,4-Dihydroxyphenylglycol, (R)- CAS No. 109835-90-7

3,4-Dihydroxyphenylglycol, (R)-

Cat. No.: B14322073
CAS No.: 109835-90-7
M. Wt: 170.16 g/mol
InChI Key: MTVWFVDWRVYDOR-QMMMGPOBSA-N
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Description

3,4-Dihydroxyphenylglycol, ®-, also known as ®-3,4-Dihydroxyphenylglycol, is a catecholamine metabolite. It is a significant compound in the study of neurotransmitter dynamics, particularly norepinephrine. This compound is often measured in plasma to provide insights into sympathetic nervous system activity and norepinephrine turnover .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxyphenylglycol, ®-, typically involves the hydroxylation of phenylglycol derivatives. One common method includes the use of high-performance liquid chromatography with electrochemical detection (HPLC-ED) to separate and quantify the compound . The synthetic route often involves the use of alumina extraction to pre-purify plasma samples, followed by oxidation and reduction steps to isolate the catechol .

Industrial Production Methods

Industrial production methods for 3,4-Dihydroxyphenylglycol, ®-, are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and purification processes, are likely applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroxyphenylglycol, ®-, undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert quinones back to catechols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium bicarbonate and reducing agents for the reverse reactions . The conditions often involve controlled pH and temperature to ensure the stability of the catechol structure.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives that can be used in further chemical or biological studies.

Scientific Research Applications

3,4-Dihydroxyphenylglycol, ®-, has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydroxyphenylglycol, ®-, involves its role as a metabolite of norepinephrine. It is formed through the enzymatic action of monoamine oxidase on norepinephrine. This compound provides insights into norepinephrine turnover and sympathetic nervous system activity by serving as an index of norepinephrine metabolism .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxyphenylacetic acid: Another catecholamine metabolite, primarily of dopamine.

    Norepinephrine: The parent compound from which 3,4-Dihydroxyphenylglycol, ®-, is derived.

    Dopamine: A precursor to norepinephrine and another significant catecholamine.

Uniqueness

3,4-Dihydroxyphenylglycol, ®-, is unique in its specific role as a metabolite of norepinephrine, providing distinct insights into sympathetic nervous system activity and norepinephrine turnover . Its measurement alongside norepinephrine offers complementary information that is valuable in both clinical and research settings .

Properties

CAS No.

109835-90-7

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

4-[(1R)-1,2-dihydroxyethyl]benzene-1,2-diol

InChI

InChI=1S/C8H10O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8-12H,4H2/t8-/m0/s1

InChI Key

MTVWFVDWRVYDOR-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C(CO)O)O)O

Origin of Product

United States

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